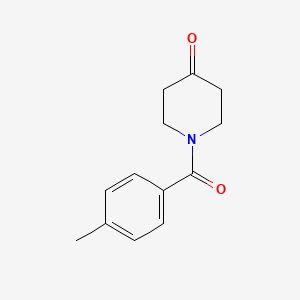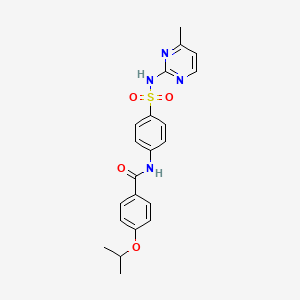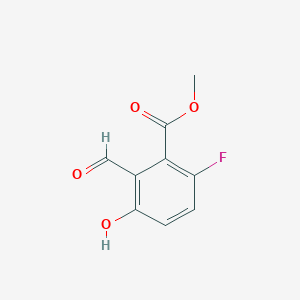
3-(Benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound, belonging to the class of quinolone derivatives. This compound features a combination of sulfonyl, piperidinyl, and fluoroquinolone functionalities, contributing to its unique chemical and pharmacological properties. Its structural complexity allows it to participate in various chemical reactions and applications, spanning fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of 3-(Benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can involve multiple steps, commonly beginning with the preparation of the 1-ethyl-6-fluoroquinolone scaffold
Industrial production methods: In industrial settings, the compound can be synthesized via a streamlined process that incorporates automated reactors and high-throughput techniques to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst selection, is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of reactions:
Oxidation: : The quinolone moiety can undergo oxidation, typically using strong oxidizing agents, resulting in quinolone-N-oxide derivatives.
Reduction: : Reduction of the sulfonyl group can be achieved using hydride donors, leading to sulfinyl or sulfide derivatives.
Common reagents and conditions:
Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in aprotic solvents.
Substitution: : Halogens (Br₂, Cl₂), nitrating agents (HNO₃), or sulfonating agents (SO₃).
Major products: The major products formed from these reactions include quinolone derivatives, sulfinyl and sulfide compounds, and substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Utilized as an intermediate in the synthesis of various organic compounds, enhancing reaction pathways for complex molecular assemblies.
Biology: Its interactions with biomolecules make it a valuable tool in studying enzyme inhibition, receptor binding, and cellular pathways.
Medicine
Industry: Employed in the development of specialty chemicals, polymers, and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action involves the compound's ability to interact with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These interactions disrupt the normal supercoiling and replication of DNA, leading to cell death. Additionally, the compound's sulfonyl and piperidinyl groups may enhance binding affinity and selectivity towards these targets, improving its efficacy.
Comparación Con Compuestos Similares
Similar compounds:
3-(Benzenesulfonyl)-7-(1-methylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one: : Similar structure but differs in the piperidinyl substitution, affecting its pharmacokinetic properties.
3-(Benzenesulfonyl)-7-(3,5-dimethylpyrrolidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one: : Incorporates a pyrrolidine ring instead of piperidine, altering its biological activity.
Uniqueness: The presence of the 3,5-dimethylpiperidinyl group in 3-(Benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one enhances its lipophilicity, increasing membrane permeability and potentially improving its bioavailability compared to other similar compounds. Its unique combination of functional groups offers a diverse range of chemical and biological activities.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)18-8-6-5-7-9-18)24(28)19-11-20(25)22(12-21(19)26)27-13-16(2)10-17(3)14-27/h5-9,11-12,15-17H,4,10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSBOOGHWOORGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-FLUOROPHENYL)SULFANYL]-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}ACETAMIDE](/img/structure/B2771277.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2771280.png)
![N-(3-methylbutyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2771281.png)

![3-Methyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2771284.png)
![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2771285.png)
![3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride](/img/structure/B2771288.png)
![N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2771289.png)


